

Application Notes and Protocols for 1-Bromo-1,1-dichloroacetone

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Compound of Interest

Compound Name: 1-Bromo-1,1-dichloroacetone

Cat. No.: B129596

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Disclaimer

Direct experimental protocols and specific application data for **1-Bromo-1,1-dichloroacetone** are not readily available in the published scientific literature. The following application notes and protocols are based on the known reactivity of analogous α -haloacetones, such as 1,1-dibromoacetone and 1,3-dichloroacetone. These protocols should be considered as starting points and will require optimization for the specific reactivity of **1-Bromo-1,1-dichloroacetone**. All work with this compound should be performed with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment, due to the potential for high toxicity and lachrymatory effects.

Physicochemical Properties and Safety Information

1-Bromo-1,1-dichloroacetone is a halogenated acetone that is expected to be a reactive electrophile. Its properties are not well-documented, but can be estimated from related compounds.

Table 1: Physicochemical Properties of **1-Bromo-1,1-dichloroacetone** and Related Analogs

Property	1-Bromo-1,1-dichloroacetone (Predicted/Known)	1,1-Dibromoacetone (Reference)	1,1-Dichloroacetone (Reference)
Molecular Formula	C ₃ H ₃ BrCl ₂ O[1]	C ₃ H ₄ Br ₂ O	C ₃ H ₄ Cl ₂ O[2]
Molecular Weight	205.87 g/mol [1]	215.87 g/mol	126.97 g/mol [2]
Appearance	Likely a colorless to yellow liquid	Colorless to light yellow liquid	Colorless liquid
Boiling Point	Not available	186.1 °C at 760 mmHg	120 °C
Density	Not available	2.118 g/cm ³	1.27 g/cm ³

Safety Precautions:

Halogenated acetones are potent lachrymators and are toxic.[3] They can cause severe irritation to the eyes, skin, and respiratory tract.[4][5][6][7][8] It is crucial to handle **1-Bromo-1,1-dichloroacetone** with appropriate safety measures.

- Engineering Controls: Use only in a well-ventilated chemical fume hood.[4][5][7]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][5][6]
- Handling: Avoid inhalation of vapors and contact with skin and eyes.[4][5] Do not eat, drink, or smoke when using this product.[4][7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[5][6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Predicted Applications in Organic Synthesis

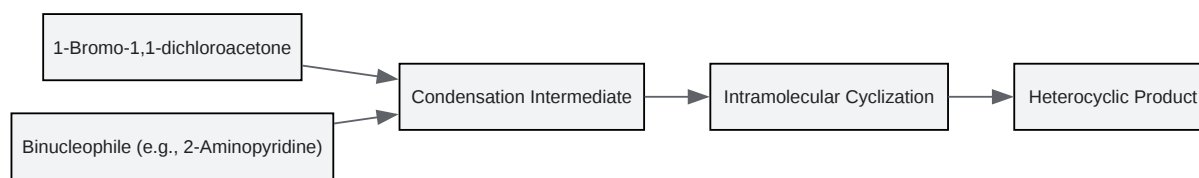
Based on the reactivity of similar α -haloketones, **1-Bromo-1,1-dichloroacetone** is anticipated to be a versatile reagent in several organic transformations, including the synthesis of

heterocycles, Perkow reaction, and Favorskii rearrangement. The presence of both bromine and chlorine on the α -carbon may offer opportunities for selective reactions based on the differential leaving group ability of the halogens ($\text{Br} > \text{Cl}$).

Synthesis of Heterocyclic Compounds

α -Haloacetones are common precursors for the synthesis of various heterocyclic systems. **1-Bromo-1,1-dichloroacetone** could potentially be used in reactions with binucleophiles to form five- or six-membered rings. For example, its reaction with 2-amino-pyridines or 2-amino-thiazoles could lead to the formation of imidazo[1,2-a]pyridines or imidazo[2,1-b]thiazoles, respectively.

Logical Workflow for Heterocycle Synthesis:



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Caption: General workflow for the synthesis of heterocycles.

Experimental Protocol (Analogous to 1,3-dichloroacetone):

This protocol is adapted from the synthesis of imidazo[1,2-a]pyridines using 1,3-dichloroacetone.

Materials:

- **1-Bromo-1,1-dichloroacetone**
- Substituted 2-aminopyridine
- Anhydrous ethanol
- Sodium bicarbonate

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer

Procedure:

- To a solution of the substituted 2-aminopyridine (1.0 eq) in anhydrous ethanol, add **1-Bromo-1,1-dichloroacetone** (1.1 eq).
- Stir the reaction mixture at room temperature for 30 minutes.
- Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

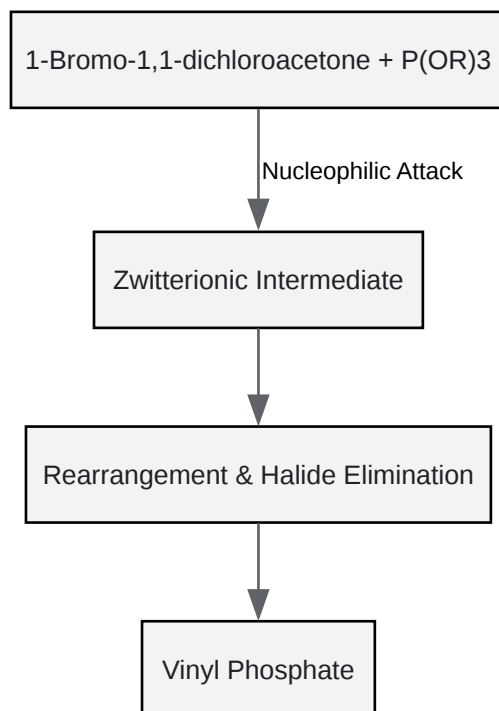
Table 2: Representative Yields for Imidazo[1,2-a]pyridine Synthesis (using 1,3-dihaloacetones for reference)

2-Aminopyridine Derivative	Dihaloacetone	Product	Yield (%)
2-Aminopyridine	1,3-Dichloroacetone	2-(Chloromethyl)imidazo[1,2-a]pyridine	~70-80%
2-Amino-5-methylpyridine	1,3-Dibromoacetone	2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine	~65-75%

Perkow Reaction for the Synthesis of Vinyl Phosphates

The Perkow reaction is a classic transformation of α -haloketones to vinyl phosphates upon treatment with trialkyl phosphites. **1-Bromo-1,1-dichloroacetone** is expected to undergo this reaction, likely with the preferential displacement of the bromide ion.

Reaction Pathway for the Perkow Reaction:



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Caption: The Perkow reaction pathway.

Experimental Protocol (Analogous to 1,1-dibromoacetone):

This protocol is based on the Perkow reaction of 1,1-dibromoacetone.

Materials:

- **1-Bromo-1,1-dichloroacetone**
- Triethyl phosphite
- Anhydrous toluene
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
- Add a solution of **1-Bromo-1,1-dichloroacetone** (1.0 eq) in anhydrous toluene to the flask.
- Add triethyl phosphite (1.1 eq) dropwise to the stirred solution at room temperature.
- After the addition is complete, heat the reaction mixture to reflux.
- Monitor the reaction by TLC.
- Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

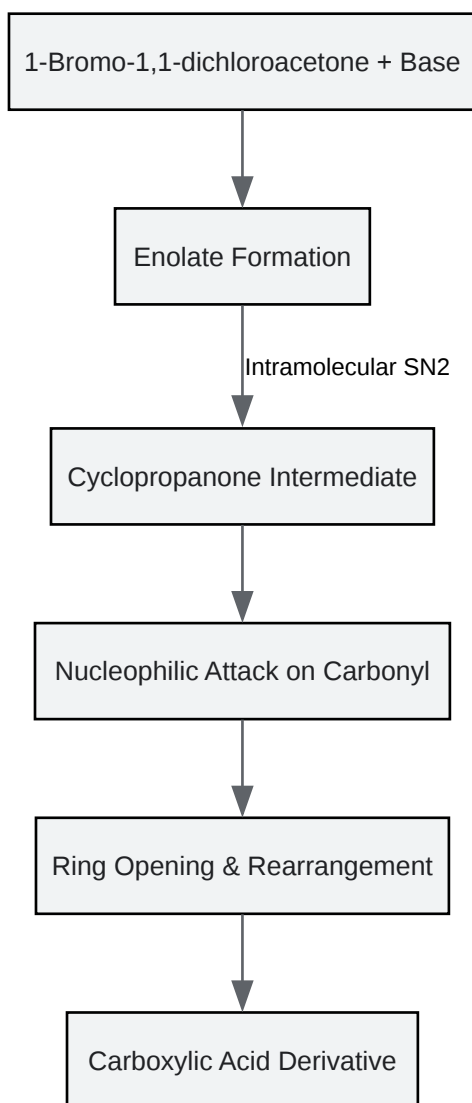
Table 3: Example of Perkow Reaction Yield (using 1,1-dibromoacetone)

α -Haloketone	Phosphite	Product	Yield (%)
1,1-Dibromoacetone	Triethyl phosphite	Diethyl 1-bromo-1-propen-2-yl phosphate	~85%

Favorskii Rearrangement

The Favorskii rearrangement of α -haloketones in the presence of a base typically yields carboxylic acid derivatives. With a dihaloketone like **1-Bromo-1,1-dichloroacetone**, the reaction could potentially lead to α,β -unsaturated esters or acids, depending on the reaction conditions.

Favorskii Rearrangement Mechanism:



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Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol (General Procedure):

Materials:

- **1-Bromo-1,1-dichloroacetone**
- Sodium methoxide or other suitable base
- Anhydrous methanol or other alcohol

- Round-bottom flask
- Magnetic stirrer
- Inert atmosphere

Procedure:

- Prepare a solution of sodium methoxide (2.2 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C.
- Add a solution of **1-Bromo-1,1-dichloroacetone** (1.0 eq) in anhydrous methanol dropwise to the stirred base solution.
- Allow the reaction to warm to room temperature and then heat to reflux.
- Monitor the reaction by TLC.
- Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography or distillation.

Table 4: Expected Product Types from Favorskii Rearrangement

Substrate	Base	Nucleophile	Expected Product
1-Bromo-1,1-dichloroacetone	Sodium methoxide	Methanol	Methyl 2-chloroacrylate
1-Bromo-1,1-dichloroacetone	Sodium hydroxide	Water	2-Chloroacrylic acid

Conclusion

While specific experimental data for **1-Bromo-1,1-dichloroacetone** is currently lacking, its structural similarity to other α,α -dihaloacetones suggests its utility as a reactive intermediate in a variety of organic transformations. The protocols provided for analogous compounds serve as a valuable starting point for researchers exploring the chemistry of this compound. It is imperative that all experimental work be conducted with stringent safety precautions. Further research into the reactivity and applications of **1-Bromo-1,1-dichloroacetone** is warranted to fully elucidate its synthetic potential.

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